molecular formula C14H26N2O2 B6423905 N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide CAS No. 1707985-19-0

N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide

Cat. No.: B6423905
CAS No.: 1707985-19-0
M. Wt: 254.37 g/mol
InChI Key: JXCPRNRZIQACSF-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and methoxymethyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve large-scale reactions in batch or continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its piperidine moiety.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide include:

  • N-cyclohexylpiperidine-1-carboxamide
  • N-methoxymethylpiperidine-1-carboxamide
  • N-cyclohexyl-4-methylpiperidine-1-carboxamide

Uniqueness

This compound is unique due to the presence of both the cyclohexyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile building block in synthetic chemistry and its application in various scientific research fields .

Properties

IUPAC Name

N-cyclohexyl-4-(methoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-18-11-12-7-9-16(10-8-12)14(17)15-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCPRNRZIQACSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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